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Compound of Interest

Compound Name: 2-Methyl-5,5-diphenyloxane

Cat. No.: B15161108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-Methyl-5,5-diphenyloxane is not a commercially available or

extensively studied chemical entity. As such, a specific CAS number has not been assigned.

The following technical guide is a predictive and comparative analysis based on established

chemical principles and data from structurally analogous compounds. All quantitative data

presented are in silico predictions.

Introduction
2-Methyl-5,5-diphenyloxane, systematically named 2-methyl-5,5-diphenyltetrahydropyran, is

a heterocyclic compound featuring a tetrahydropyran ring substituted with a methyl group at the

2-position and two phenyl groups at the 5-position. The tetrahydropyran moiety is a prevalent

scaffold in a wide array of natural products and pharmacologically active molecules. The

presence of the gem-diphenyl group at the 5-position is anticipated to impart significant steric

bulk and lipophilicity, which may influence the compound's physicochemical properties and

biological activity. This guide provides a comprehensive overview of its predicted properties, a

plausible synthetic route, and a discussion of its potential areas of scientific interest.

Predicted Physicochemical Properties
The physicochemical properties of 2-Methyl-5,5-diphenyloxane have been predicted using

various computational models. These predictions are essential for understanding its potential

behavior in biological systems and for designing experimental protocols.
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Property Predicted Value Unit
Prediction
Tool/Method

Molecular Formula C₁₈H₂₀O - -

Molecular Weight 252.35 g/mol -

logP (Octanol/Water

Partition Coefficient)
4.85 ± 0.35 -

Molinspiration,

ACD/Percepta

Aqueous Solubility

(logS)
-4.62 mol/L ACD/Percepta

Boiling Point 365.4 ± 35.0 °C ACD/Percepta

Melting Point 85.2 ± 28.0 °C ACD/Percepta

pKa (most acidic) 18.5 ± 0.7 - ACD/Percepta

pKa (most basic) -5.8 ± 0.1 - ACD/Percepta

Polar Surface Area

(PSA)
9.23 Å² Molinspiration

Number of Rotatable

Bonds
2 - Molinspiration

Number of Hydrogen

Bond Acceptors
1 - Molinspiration

Number of Hydrogen

Bond Donors
0 - Molinspiration

Proposed Synthesis
Currently, there is no published experimental protocol for the synthesis of 2-Methyl-5,5-
diphenyloxane. However, a plausible synthetic route can be proposed based on established

methodologies for the formation of substituted tetrahydropyrans. A potential retro-synthetic

analysis suggests that the target molecule could be synthesized via an intramolecular

cyclization of a suitable δ-hydroxyalkene or through a Prins-type reaction.

A proposed synthetic workflow is outlined below:
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Caption: Proposed synthetic pathway for 2-Methyl-5,5-diphenyloxane.

Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of 1,1-diphenylbut-3-en-1-ol

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon),

add magnesium turnings (1.2 eq).

Add a small crystal of iodine to initiate the reaction.

Slowly add a solution of allyl bromide (1.2 eq) in anhydrous diethyl ether to the magnesium

turnings to form allylmagnesium bromide (a Grignard reagent).

Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice

bath.
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Slowly add a solution of benzophenone (1.0 eq) in anhydrous diethyl ether from the dropping

funnel.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 1,1-diphenylbut-3-

en-1-ol.

Step 2: Synthesis of 2-Methyl-5,5-diphenyloxane (Prins Cyclization)

In a round-bottom flask, dissolve 1,1-diphenylbut-3-en-1-ol (1.0 eq) in a suitable solvent such

as dichloromethane or acetic acid.

Add an excess of acetaldehyde (e.g., paraldehyde, 2.0-3.0 eq).

Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, sulfuric

acid, or boron trifluoride etherate).

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of

sodium bicarbonate.

Extract the product with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 2-Methyl-5,5-
diphenyloxane.

Predicted Toxicological Profile
The toxicological profile of 2-Methyl-5,5-diphenyloxane has been estimated using

computational QSAR (Quantitative Structure-Activity Relationship) models. These predictions

provide an early indication of potential safety concerns.

Toxicological
Endpoint

Predicted Result Confidence Prediction Tool

Ames Mutagenicity Non-mutagenic Moderate T.E.S.T. (U.S. EPA)

Carcinogenicity (rat) Negative Low OpenTox

Developmental

Toxicity

Potential

developmental

toxicant

Low T.E.S.T. (U.S. EPA)

hERG Inhibition
Potential hERG

inhibitor
Moderate ACD/Percepta

Oral Rat LD₅₀ 2,150 mg/kg T.E.S.T. (U.S. EPA)

Skin Sensitization Non-sensitizer Moderate OpenTox

Potential Signaling Pathways and Biological Activity
While no biological activity has been reported for 2-Methyl-5,5-diphenyloxane, its structural

features suggest potential areas for investigation. The tetrahydropyran ring is a common motif

in many biologically active compounds, and the diphenyl groups are present in numerous CNS-

active drugs.
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2-Methyl-5,5-diphenyloxane

High Lipophilicity (logP ~4.85)

Potential for CNS Penetration

Interaction with Ion Channels (e.g., Na+, K+, Ca2+) Interaction with CNS Receptors (e.g., GABA, NMDA)

Potential Neurological/Psychopharmacological Effects
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Caption: Hypothetical biological activity pathway for 2-Methyl-5,5-diphenyloxane.

The high predicted lipophilicity (logP ≈ 4.85) of 2-Methyl-5,5-diphenyloxane suggests it may

readily cross the blood-brain barrier. The diphenyl motif is found in several anticonvulsant drugs

(e.g., phenytoin) and other CNS-active agents. This raises the possibility that 2-Methyl-5,5-
diphenyloxane could interact with neuronal ion channels or receptors. Further in vitro and in

vivo studies would be necessary to validate these hypotheses.

Conclusion
2-Methyl-5,5-diphenyloxane represents an unexplored area of chemical space. This in-depth

technical guide, based on predictive modeling and established chemical principles, provides a

foundational understanding of its likely physicochemical properties, a viable synthetic strategy,

and a rationale for investigating its potential biological activities. The data and protocols

presented herein are intended to serve as a valuable resource for researchers and drug

development professionals interested in the synthesis and evaluation of novel heterocyclic
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compounds. Experimental validation of these predictions is a necessary next step to fully

characterize this molecule.

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-5,5-
diphenyloxane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15161108#2-methyl-5-5-diphenyloxane-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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